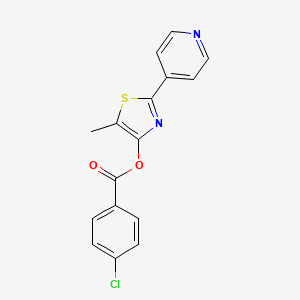

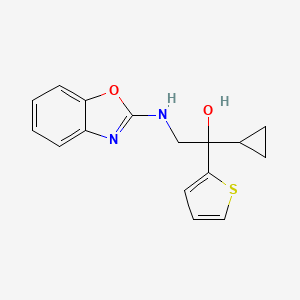

![molecular formula C22H17N3O3S B2597393 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034504-10-2](/img/structure/B2597393.png)

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide” is a compound that has been studied in the context of inhibiting certain biological targets. It has been mentioned in the context of inhibiting Falcipain-2, a principal cysteine protease of Plasmodium falciparum . It’s also been reported that thieno[3,2-d]pyrimidin-4-amines, which are structurally related, can inhibit Mycobacterium tuberculosis bd oxidase .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of novel small molecule FP-2 inhibitors have been designed and synthesized based on a prototype compound, which was identified using structure-based virtual screening in conjunction with an enzyme inhibition assay . Another study reported the synthesis of new 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones by the reaction of corresponding 2-aminothiophene-3-carboxamide derivatives and appropriate iminoester hydrochlorides .Applications De Recherche Scientifique

Antiproliferative Activity and Cancer Research

Compounds with a thieno[3,2-d]pyrimidin backbone, such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, have been investigated for their antiproliferative activities against various cancer cell lines. For example, one study synthesized and evaluated a compound demonstrating marked inhibition against human colon cancer cell line HT-29, lung adenocarcinoma A549, and gastric cancer MKN45, showing promising anticancer activity (Pei Huang et al., 2020). This highlights the potential of thieno[3,2-d]pyrimidin derivatives in cancer research, offering a foundation for the development of new therapeutic agents.

Antimicrobial and Antifungal Applications

Research on thieno[3,2-d]pyrimidin derivatives has also uncovered their significant antimicrobial and antifungal properties. Several synthesized derivatives have been found to possess antistaphylococcal activity, indicating their potential as antibacterial agents (E. Kostenko et al., 2008). Moreover, compounds such as 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones showed higher antimicrobial activity against Staphylococcus aureus than the reference drug streptomycin (S. Vlasov et al., 2018). These findings open new avenues for the development of antimicrobial and antifungal agents based on the thieno[3,2-d]pyrimidin framework.

Synthetic Methodologies and Chemical Properties

The chemical properties and synthetic methodologies of thieno[3,2-d]pyrimidin derivatives have been explored to expand the utility of these compounds in various scientific domains. For instance, studies have detailed the synthesis of substituted 5-aminothieno[2,3-d]pyrimidines and their potential applications (S. Tumkyavichius, 1995). These efforts not only provide valuable insights into the chemical behavior of thieno[3,2-d]pyrimidin derivatives but also facilitate the discovery of novel compounds with enhanced properties and applications.

Propriétés

IUPAC Name |

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3S/c26-21(23-10-11-25-13-24-16-9-12-29-20(16)22(25)27)19-14-5-1-3-7-17(14)28-18-8-4-2-6-15(18)19/h1-9,12-13,19H,10-11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNFEIKWLVXLCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=NC5=C(C4=O)SC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

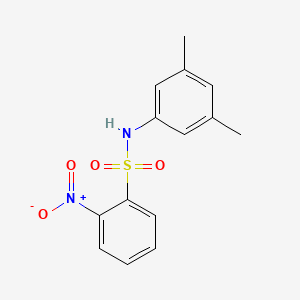

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597313.png)

![N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2597319.png)

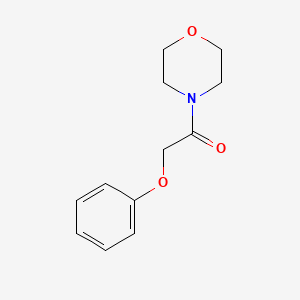

![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2597320.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2597324.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2597327.png)

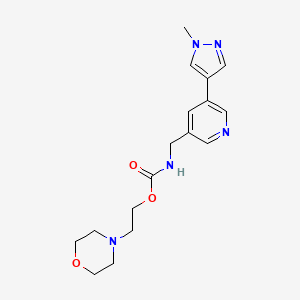

![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2597329.png)